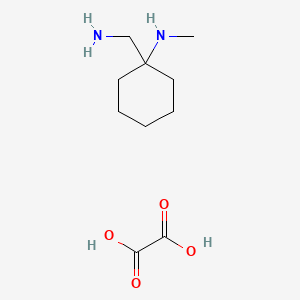
1-(aminomethyl)-N-methylcyclohexan-1-amine; oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(aminomethyl)-N-methylcyclohexan-1-amine; oxalic acid” is a chemical compound. Oxalic acid is a strong dicarboxylic acid that occurs in many plants and vegetables. It is produced in the body by metabolism of glyoxylic acid or ascorbic acid. It is not metabolized but excreted in the urine .
Synthesis Analysis
The synthesis of oxalic acid has been studied in various contexts. For instance, direct synthesis of oxalic acid via oxidative CO coupling mediated by a dinuclear hydroxycarbonylcobalt(III) complex has been reported . Another study discussed the modulated self-assembly of metal–organic frameworks, which could potentially involve oxalic acid . Additionally, the electrochemical reduction of CO2 to oxalic acid in nonaqueous solvents using a Pb catalyst has been explored .Molecular Structure Analysis
The molecular structure of oxalic acid has been studied in various contexts. For instance, multicomponent solids of 9-ethyladenine and oxalic acid have been detected and characterized . Another study discussed the mechanical properties of anhydrous oxalic acid and oxalic acid dihydrate .Chemical Reactions Analysis
Chemical reactions involving oxalic acid have been studied in the context of volumetric chemical analysis and acid/base equilibria & titrations .Physical And Chemical Properties Analysis
The physical and chemical properties of oxalic acid have been studied in various contexts. For instance, a study discussed the structuring-agent role in physical and chemical properties of Mo/SiO2 catalysts . Another study discussed the effect of oxalic acid treatment on conductive coatings formed by Ni@Ag core–shell nanoparticles .Applications De Recherche Scientifique
1-(Aminomethyl)-N-methylcyclohexan-1-amine
Compound Synthesis: This compound serves as a versatile reagent for compound synthesis . It is employed as a pivotal reagent for synthesizing an array of compounds, including heterocyclic compounds like benzimidazoles, peptides, and peptidomimetics .
Catalyst for Various Reactions: The electron-rich boron atom within this compound readily forms complexes with Lewis acids, such as amines or carboxylic acids, thereby facilitating catalytic reactions .
Ligand for Protein and Enzyme Investigations: The boron atom exhibits a strong affinity for proteins and enzymes, enabling it to act as a ligand for protein and enzyme studies, elucidating their structures and mechanisms .
Oxalic Acid
Fungal and Bacterial Metabolism: Oxalic acid and oxalates are secondary metabolites secreted by fungi, bacteria, and plants. They are linked to a variety of processes in soil, e.g., nutrient availability, weathering of minerals, or precipitation of metal oxalates .
Prevention of Kidney Stones: The potential of microorganisms for oxalotrophy and the ability of microbial enzymes to degrade oxalates can be used in the prevention of kidney stones .
Diagnostic Tool: Oxalic acid can be used as a diagnostic tool for determination of oxalic acid content .
Antifungal Factor: Oxalic acid can act as an antifungal factor against plant pathogenic fungi .
Analytical Chemistry: Oxalic acid is a commonly used titrant in acid-base titrations and can be used to determine the concentration of various cations, including iron, calcium, and magnesium .
Metallurgical Industry: Oxalic acid plays a crucial role in the metallurgical industry, where many experts use it for metal extraction, refining, and electroplating .
Mécanisme D'action
The mechanism of action of oxalic acid has been studied in various contexts. For instance, it has been found that oxalic acid can be used as an analytical reagent and general reducing agent . Another study discussed the catalytic ozonation of oxalic acid in aqueous solution in the presence of manganese ions .
Safety and Hazards
Oxalic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes serious burns to the respiratory tract, throat, and nose. If oxalic acid vapor or dust is inhaled it can cause nervousness, mucous membrane ulcers, vomiting, headache, nosebleed, back pain (as a result of kidney damage), weakness, and emaciation . It is also reactive and may react violently with certain substances .
Orientations Futures
The future directions of research involving oxalic acid include its use in the formation of conductive metallic coatings with low sintering temperature, which can be successfully applied for replacement of currently used silver-based nanoinks in printed electronics . Another direction is the use of oxalic acid in the preharvest treatment of lemon fruits to enhance their antioxidant system, reducing the postharvest incidence of decay .
Propriétés
IUPAC Name |
1-(aminomethyl)-N-methylcyclohexan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.C2H2O4/c1-10-8(7-9)5-3-2-4-6-8;3-1(4)2(5)6/h10H,2-7,9H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEBZTXJQWXDNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCCCC1)CN.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(aminomethyl)-N-methylcyclohexan-1-amine; oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


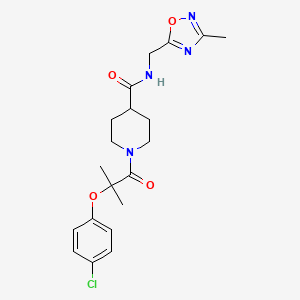
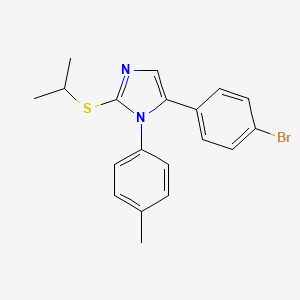


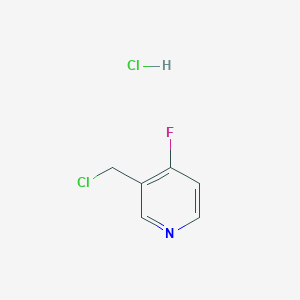


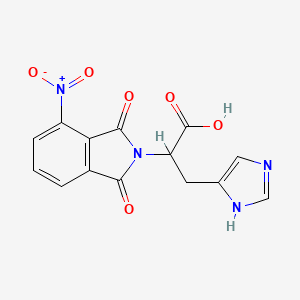
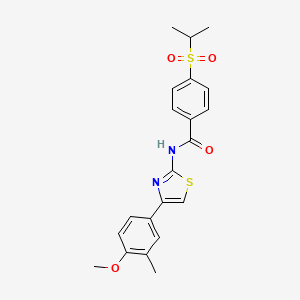
![5-Isopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2683060.png)
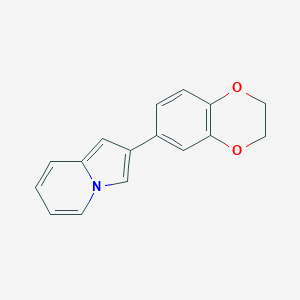
![(5Z)-5-[(3-methoxyphenyl)methylidene]-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2683067.png)
![1-[(3-Aminophenyl)methyl]piperidin-4-ol](/img/structure/B2683068.png)